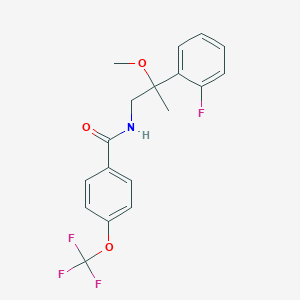

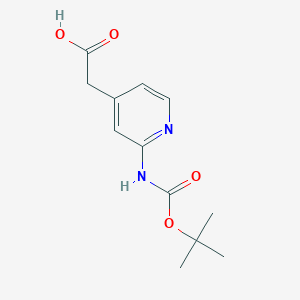

![molecular formula C23H18FN3O3S2 B2488548 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide CAS No. 941905-67-5](/img/structure/B2488548.png)

4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide

Descripción general

Descripción

The compound of interest, due to its complex structure incorporating elements like quinolin, sulfonyl, and benzothiazole groups, has potential significance in various chemical and biological applications. Its synthesis and properties can provide insights into its utility in different scientific fields, excluding drug use and dosage, and side effects.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including reactions with 2-aminobenzothiazoles and various aldehydes or ketones, to introduce the sulfonyl and benzamide groups. A notable method includes one-pot C–C and C–N bond formation strategies in water, highlighting an eco-friendly approach (Yadav, Vagh, & Jeong, 2020).

Molecular Structure Analysis

Molecular structure analysis, such as single crystal X-ray studies, reveals the conformational features of these compounds, providing insight into their 3D arrangements and potential interactions with biological targets. One study reported the crystal structure of a closely related compound, helping understand the spatial arrangement of molecules (Zablotskaya et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of such compounds can be influenced by their functional groups, leading to various chemical transformations. For example, reactions involving fluorinated alkynes with benzamides, catalyzed by cobalt, have been explored for the synthesis of isoquinolinones, demonstrating the compound's potential for derivatization and functionalization (Kumon et al., 2021).

Aplicaciones Científicas De Investigación

Fluorogenic Chemodosimeters

One research avenue involves the development of fluorogenic chemodosimeters for selective metal ion detection. For instance, a thioamide derivative of 8-hydroxyquinoline-benzothiazole showed highly selective Hg^2+-induced fluorescence enhancement properties in aqueous acetonitrile solution. This highlights the potential of similar compounds in environmental and biological sensing applications for specific metal ions (K. Song et al., 2006).

Antimicrobial and Anti-inflammatory Applications

Compounds with structural elements of quinolinylsulfonyl benzamides and benzothiazoles have been investigated for their antimicrobial, anti-inflammatory, and psychotropic activities. A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives displayed marked sedative action, high anti-inflammatory activity, selective cytotoxic effects concerning tumor cell lines, and some demonstrated antimicrobial action. This suggests a broad spectrum of pharmacological applications (A. Zablotskaya et al., 2013).

Synthesis and Biological Screening

The synthesis of fluoro substituted sulphonamide benzothiazole compounds for anti-microbial screening has been documented. The incorporation of fluorine atoms and benzothiazole moieties in these structures has led to novel compounds with potent biodynamic agents, highlighting the diverse pharmacological potentials of such chemical frameworks (V. Jagtap et al., 2010).

Antifungal Activities

Further research has been conducted on quinazoline derivatives for their antifungal activities. These studies offer insights into the mechanisms of action against specific fungal pathogens and demonstrate the utility of such compounds in developing antifungal agents (Guang-Fang Xu et al., 2007).

Propiedades

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18FN3O3S2/c24-17-9-12-19-21(14-17)31-23(25-19)26-22(28)16-7-10-18(11-8-16)32(29,30)27-13-3-5-15-4-1-2-6-20(15)27/h1-2,4,6-12,14H,3,5,13H2,(H,25,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDTUAJJSYEHIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)C(=O)NC4=NC5=C(S4)C=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]pentanamide](/img/structure/B2488475.png)

![N-benzyl-3-{4-[(dimethylamino)sulfonyl]phenyl}-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2488477.png)

![(Z)-4-(N,N-diisobutylsulfamoyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2488478.png)

![3-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2488480.png)

![tert-Butyl N-[(1R)-1-(2-bromo-4-fluorophenyl)ethyl]carbamate](/img/structure/B2488481.png)

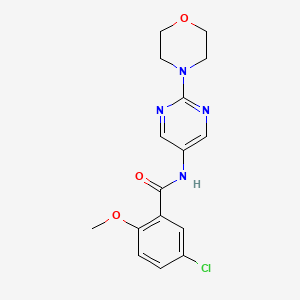

![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(pyridin-2-yl)piperazin-1-yl)ethanone](/img/structure/B2488484.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-5-(trifluoromethyl)-1,2-dihydro-3-pyridinyl]-3-methylbutanamide](/img/structure/B2488486.png)

![3-(4-chlorophenyl)-1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2488488.png)